3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) is a synthetic small molecule that acts as a competitive antagonist of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, , ]. This enzyme plays a crucial role in regulating glycolysis, the metabolic pathway responsible for converting glucose into energy [, , ]. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and cardiovascular research, due to its ability to modulate glycolysis and influence cellular processes related to energy production, proliferation, and inflammation [, , , ].
3PO is synthesized as a part of research into metabolic pathways and inflammatory responses. It is classified under small molecule inhibitors, specifically targeting phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a crucial role in regulating glycolysis and cellular metabolism. The compound has been shown to modulate various signaling pathways, making it a subject of interest in pharmacological studies aimed at treating inflammatory diseases and metabolic disorders .
The synthesis of 3PO involves several key steps that can vary depending on the specific method employed. A common approach includes:
The synthesis parameters can be adjusted based on yield requirements and purity specifications, making it adaptable for both laboratory-scale and larger-scale production .
The molecular structure of 3PO can be described by its chemical formula . Key structural features include:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing potential binding sites for target proteins .
3PO participates in several chemical reactions primarily related to its function as an inhibitor:
Quantitative assays have demonstrated that 3PO exhibits an IC50 value of approximately 22.9 μM against PFKFB3, indicating its potency as an inhibitor .
The mechanism of action of 3PO involves multiple steps:
Studies have shown that treatment with 3PO results in significant reductions in inflammatory markers in various cell types, reinforcing its potential therapeutic applications .
The physical and chemical properties of 3PO are critical for understanding its behavior in biological systems:
These properties contribute to its effectiveness as a research tool in cellular biology .
The applications of 3PO span various scientific fields:
Research continues to explore novel applications for 3PO based on its unique properties and mechanisms .
The discovery of 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) emerged from targeted efforts to identify metabolic regulators of glycolysis in proliferating cells. Initial research identified 3PO as the first competitive small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical bifunctional enzyme that controls glycolytic flux via synthesis of fructose-2,6-bisphosphate (F2,6BP) [2] [9]. PFKFB3 gained recognition for its exceptionally high kinase:phosphatase activity ratio (∼740:1), positioning it as a dominant regulator of glycolytic rates in immune and cancer cells [9]. Early mechanistic studies demonstrated that 3PO binds to the kinase domain of PFKFB3, reducing intracellular F2,6BP levels and suppressing phosphofructokinase-1 (PFK-1) activity – the rate-limiting step of glycolysis [6] [10].
Table 1: Key Properties of 3PO
Property | Characterization | Experimental System |
---|---|---|
Molecular Target | PFKFB3 kinase domain | Isothermal titration calorimetry & enzymatic assays |
Mechanism | Competitive inhibition reducing F2,6BP synthesis | Transformed cell lines |
Cytotoxic IC₅₀ Range | 1.4 - 24 μM | Diverse cancer cell lines |
Primary Metabolic Effect | Suppressed glucose uptake & glycolytic flux | Jurkat T-cells, tumor models |
The compound’s significance escalated when studies revealed PFKFB3’s overexpression in multiple cancers and its induction by oncogenic pathways (e.g., RAS, HIF-1α, BRAF). Notably, BRAFV600E-mutant melanoma cells showed heightened sensitivity to 3PO due to constitutive HIF-1α stabilization driving PFKFB3 transcription [6]. Docking simulations confirmed 3PO’s binding affinity for PFKFB3’s active site, rationalizing its efficacy in reducing F2,6BP levels and glycolytic output in A375 melanoma cells [6]. This foundational work positioned 3PO as both a mechanistic tool and a therapeutic candidate, leading to the development of clinical derivatives like PFK158 for oncology trials [2].
Despite its widespread use, recent controversy arose when isothermal titration calorimetry studies questioned 3PO’s direct binding to PFKFB3, suggesting alternative mechanisms like intracellular acidification via lactate accumulation [8]. This underscores ongoing research into 3PO’s precise molecular interactions.
Glycolysis serves as a bioenergetic and biosynthetic pivot for immune cell activation, differentiation, and effector functions. Upon pathogen recognition, immune cells undergo metabolic reprogramming ("Warburg effect") to rapidly generate ATP, NADPH, and biosynthetic intermediates. PFKFB3 sits at the apex of this reprogramming by controlling glycolytic flux through F2,6BP-mediated activation of PFK-1 [3] [9]. Neutrophils, for example, rely almost exclusively on glycolysis for energy-intensive processes like phagocytosis, reactive oxygen species (ROS) production, and neutrophil extracellular trap (NET) formation. Rheumatoid arthritis (RA) neutrophils exhibit elevated PFKFB3 expression, driving pathological inflammation in synovial joints – often characterized by glucose deprivation [1] [4].
Table 2: Immunometabolic Effects of 3PO Across Immune Cell Types
Immune Cell | Functional Impact of 3PO | Mechanistic Basis |
---|---|---|
Neutrophils | ↓ ROS production (dose-dependent); ↓ NETosis | Reduced NADPH oxidase activation via PPP suppression |
T cells | Attenuated Th1/Th17 differentiation; ↑ Treg stability | Impaired glycolytic flux & mTOR signaling |
Macrophages | Shift from pro-inflammatory M1 to reparative M2 state | Reduced HIF-1α stability & PKM2 activity |
Dendritic Cells | Impaired maturation & antigen presentation | Decreased ATP availability & co-stimulatory molecule expression |
3PO exerts profound immunomodulatory effects by precisely targeting this metabolic dependency. In human neutrophils, 3PO inhibits ROS and NET release in both healthy and RA-derived cells (P < 0.01), with RA neutrophils showing greater sensitivity at lower concentrations (10–50 μM) [1] [4]. NMR metabolomics revealed that 3PO significantly depletes intracellular glutathione (adj. P-value < 0.05) while increasing lactate, phenylalanine, and glutamine – indicating disrupted redox balance and metabolic adaptation [4]. Crucially, 3PO suppresses NETosis even under low-glucose conditions mimicking RA synovial joints, confirming PFKFB3’s role in sustaining neutrophil effector functions during nutrient stress [1].
Beyond neutrophils, 3PO reshapes adaptive immunity:
These immunometabolic intersections highlight 3PO’s utility in dissecting how glycolytic fidelity governs immune responses. Its ability to selectively inhibit pathogenic functions (e.g., NETosis) while preserving bacterial killing capacity in neutrophils exemplifies its therapeutic potential for inflammatory diseases without broad immunosuppression [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7